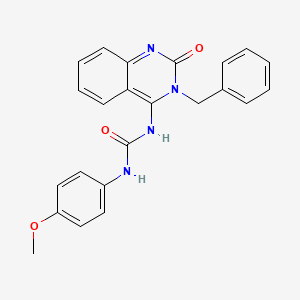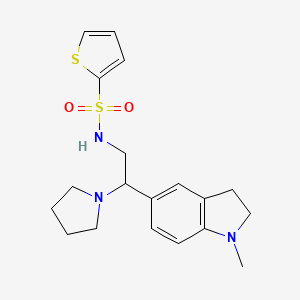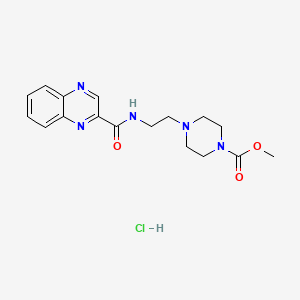
Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to have diverse pharmacological activities .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo various chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific chemical reactions that “Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride” can undergo are not detailed in the available sources.Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics
A study detailed the preparation of a similar compound for pharmacokinetic and pharmacodynamic evaluation, emphasizing the synthesis approach and potential for evaluating biological activity (Wang, Fawwaz, & Heertum, 1995).
Antimicrobial Studies
Research on NY-198, a new difluorinated quinolone, showcased a broad antibacterial spectrum, indicating the potential of quinoxaline derivatives in developing new antibiotics with significant activity against resistant bacterial strains (Hirose et al., 1987).
Anti-inflammatory Properties
Another study identified 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for H4 receptor ligands with significant anti-inflammatory properties in vivo, highlighting the therapeutic potential of quinoxaline derivatives in treating inflammatory conditions (Smits et al., 2008).
Antibacterial and Cytotoxic Activities
The synthesis and biological evaluation of new quinoxalinecarbonitrile 1,4-di-N-oxide derivatives demonstrated hypoxic-cytotoxic agents, presenting a new avenue for cancer treatment research with piperazine and aniline derivatives showing potent and selective activities (Ortega et al., 2000).
Synthesis of Derivatives
A study on the convenient synthesis of piperazine substituted quinolones provided insight into developing derivatives with potential for various biological activities, underscoring the versatility of quinoxaline derivatives in drug development (Fathalla & Pazdera, 2017).
Propiedades
IUPAC Name |
methyl 4-[2-(quinoxaline-2-carbonylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3.ClH/c1-25-17(24)22-10-8-21(9-11-22)7-6-18-16(23)15-12-19-13-4-2-3-5-14(13)20-15;/h2-5,12H,6-11H2,1H3,(H,18,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHSIKOLUWPHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2=NC3=CC=CC=C3N=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(quinoxaline-2-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride](/img/structure/B2673224.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2673226.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2673232.png)
![ethyl 2-(2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2673233.png)
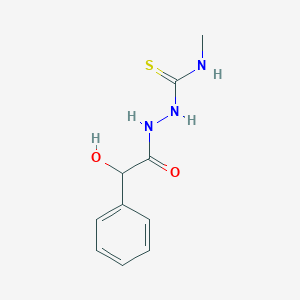
![2-(4-ethylpiperazine-1-carbonyl)-1-(3-methoxypropyl)-9-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2673235.png)
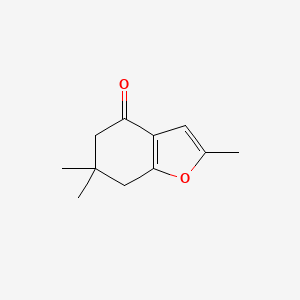
![1-Ethyl-3-[(4-thiophen-3-ylthiophen-2-yl)methyl]urea](/img/structure/B2673238.png)
![7-hydroxy-1H,2H,3H,5H-imidazolidino[1,2-a]pyrimidin-5-one](/img/structure/B2673239.png)
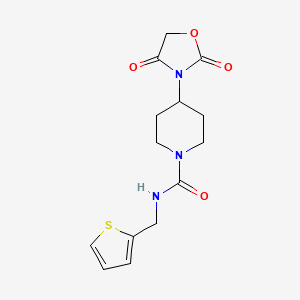
![1-(2-methoxy-5-methylphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2673243.png)
![1-(3-methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2673244.png)
